molecular formula C12H12BrN3 B8452558 8-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine

8-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine

Cat. No.: B8452558
M. Wt: 278.15 g/mol
InChI Key: OMJVSUBXOBTOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine is a useful research compound. Its molecular formula is C12H12BrN3 and its molecular weight is 278.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

8-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine

InChI

InChI=1S/C12H12BrN3/c1-12(5-6-12)16-11-14-7-8-3-2-4-9(13)10(8)15-11/h2-4,7H,5-6H2,1H3,(H,14,15,16)

InChI Key

OMJVSUBXOBTOOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NC2=NC=C3C=CC=C(C3=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-methylcyclopropanamine hydrochloride (Small Molecules Inc.; 0.32 g, 2.96 mmol), DIEA (1.37 mL, 7.89 mmol) and 8-bromo-2-chloroquinazoline (0.48 g, 1.97 mmol) in 5 mL of dioxane was heated in a microwave at 125° C. for 45 min. LCMS indicated the presence of starting material (8-bromo-2-chloroquinazoline). The reaction mixture was treated with 2 mL of DMF and heated in a microwave at 130° C. for 35 min. It was diluted with 50 mL of EtOAc, washed with 5 mL of water followed by 5 mL of brine. The organic layer was concentrated and the residue was stirred in 2 mL of ether and 10 mL of hexanes. The solid was filtered and dried to give 8-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine (499a; 0.51 g, 1.83 mmol, 93% yield) in about 80% purity. This material was used in next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.12 (1H, br.), 8.05 (1H, dd, J=7.6, 1.2 Hz), 7.95 (1H, s), 7.83 (1H, d, J=7.4 Hz), 7.16 (1H, t, J=7.7 Hz), 1.51 (3H, s), 0.78 (2H, m), 0.65 (2H, m). MS (ESI, pos. ion) m/z: 278.1/280.1 (M+1).
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.